5-(Difluoromethyl)-7-((3S,4R)-4-methylpiperidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5-(Difluoromethyl)-7-((3S,4R)-4-methylpiperidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The presence of the difluoromethyl group and the piperidinyl moiety in its structure suggests that it may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-7-((3S,4R)-4-methylpiperidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the oxidative cyclization of nitropyrimidinyl hydrazones of aromatic aldehydes . This method provides a straightforward approach to obtaining the triazolopyrimidine core structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-7-((3S,4R)-4-methylpiperidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
5-(Difluoromethyl)-7-((3S,4R)-4-methylpiperidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-7-((3S,4R)-4-methylpiperidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit acetolactate synthase, an enzyme crucial for the biosynthesis of branched-chain amino acids .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-trifluoromethyl-1,2,4-triazole: This compound is used in the synthesis of poly-substituted triazolopyrimidine derivatives.
Nitro-substituted 2-aryl-[1,2,4]triazolo[1,5-a]azines: These compounds undergo nucleophilic addition reactions similar to 5-(Difluoromethyl)-7-((3S,4R)-4-methylpiperidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine.
Uniqueness
The presence of the difluoromethyl group and the specific piperidinyl moiety in this compound distinguishes it from other similar compounds
Properties
Molecular Formula |
C12H15F2N5 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
5-(difluoromethyl)-7-[(3S,4R)-4-methylpiperidin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H15F2N5/c1-7-2-3-15-5-8(7)10-4-9(11(13)14)18-12-16-6-17-19(10)12/h4,6-8,11,15H,2-3,5H2,1H3/t7-,8-/m1/s1 |
InChI Key |
CBYJMKWBAAQOPJ-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@H]1CCNC[C@H]1C2=CC(=NC3=NC=NN23)C(F)F |
Canonical SMILES |
CC1CCNCC1C2=CC(=NC3=NC=NN23)C(F)F |
Origin of Product |
United States |
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